2-amino-4aH-pteridin-4-one
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5N5O |
|---|---|
Molecular Weight |
163.14 g/mol |
IUPAC Name |
2-amino-4aH-pteridin-4-one |
InChI |
InChI=1S/C6H5N5O/c7-6-10-4-3(5(12)11-6)8-1-2-9-4/h1-3H,(H2,7,11,12) |
InChI Key |
HDIVPAYTMJODGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2C(=NC(=NC2=O)N)N=C1 |
Origin of Product |
United States |
Nomenclature and Isomeric Landscape of 2 Amino 4ah Pteridin 4 One
IUPAC and Common Nomenclatures of the Pterin (B48896) Core
The core structure of 2-amino-4aH-pteridin-4-one is known as pterin. Pterin is a heterocyclic compound composed of a fused pyrimidine (B1678525) and pyrazine (B50134) ring system, specifically a pteridine (B1203161) ring. wikipedia.orgfoodb.ca The systematic name for the pteridine ring system is pyrimido[4,5-b]pyrazine. foodb.ca
According to the International Union of Pure and Applied Chemistry (IUPAC), the preferred name for the pterin core is 2-aminopteridin-4(3H)-one. wikipedia.orgnih.gov This name precisely describes the molecular structure: an amino group at position 2 and a keto group at position 4, with the hydrogen located on the nitrogen at position 3. However, due to the existence of multiple tautomeric forms, other systematic names are also used, such as 2-amino-4-hydroxypteridine and 2-aminopteridin-4-ol, which describe the enol tautomer. wikipedia.orgchemicalbook.com
Commonly, the compound is simply referred to as pterin. wikipedia.orgnist.gov Other historical or less common names include pteridoxamine and 4-oxopterin. wikipedia.orgnih.gov The name "pterin" itself originates from the Greek word "pteron," meaning wing, as these compounds were first discovered as pigments in the wings of butterflies. wikipedia.org
| Nomenclature Type | Name |
| IUPAC Preferred Name | 2-aminopteridin-4(3H)-one |
| Other IUPAC Names | 2-amino-4-hydroxypteridine, 2-aminopteridin-4-ol |
| Common Name | Pterin |
| Other Names | Pteridoxamine, 4-Oxopterin |
Tautomeric Forms and Their Equilibrium in Solution and In Silico
Tautomerism is a key feature of the pterin structure, where the molecule can exist in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. tgc.ac.in For the pterin core, this primarily involves keto-enol tautomerism.
The keto-enol equilibrium for pterin lies predominantly towards the keto (lactam) form, which is designated as 2-amino-4(3H)-pteridone. nih.gov However, at least five tautomers are commonly cited for the unsubstituted pterin. wikipedia.org Computational studies, often employing Density Functional Theory (DFT), have been instrumental in exploring the relative energies and stability of these tautomers. mdpi.comsemanticscholar.org For instance, in the case of 6-methylpterin, theoretical calculations predict seven important tautomers in solution. wikipedia.org
The equilibrium between these tautomeric forms can be influenced by the solvent. wuxibiology.com For example, polar solvents can favor the formation of one tautomer over another through hydrogen bonding interactions. mdpi.com
Structural Isomerism within the Pterin Ring System
Beyond tautomerism, the pterin ring system can also exhibit other forms of structural isomerism. These isomers have the same molecular formula but differ in the connectivity of their atoms. For instance, the position of substituents on the pyrazine ring can vary, leading to different isomers. A notable example is the difference between biopterin (B10759762) and neopterin, which are both substituted at the C6 position with a hydroxypropyl moiety but differ in their stereochemistry. nih.gov
Furthermore, the pterin ring can exist in different oxidation states, including the fully oxidized form, the 7,8-dihydro form, and the 5,6,7,8-tetrahydro form. wikipedia.org Within the semi-reduced dihydro state, multiple tautomers are possible and have been studied through ab initio calculations to determine their energetic feasibility. nih.govrsc.org
Spectroscopic Signatures for Tautomer Identification
Spectroscopic techniques are crucial for identifying and characterizing the different tautomeric forms of pterin. Techniques such as UV/Visible absorption and fluorescence spectroscopy, as well as Nuclear Magnetic Resonance (NMR) spectroscopy, provide valuable insights. nih.govrsc.org
Different tautomers exhibit distinct absorption and fluorescence spectra. semanticscholar.org For example, oxidized pterins are known to be highly fluorescent. mdpi.com Computational studies have been used to predict the absorption spectra of various tautomers, which can then be compared with experimental data to identify the predominant form in a given environment. mdpi.com
NMR spectroscopy, particularly using isotopes like nitrogen-15, can provide detailed information about the bonding environment of the nitrogen atoms within the pteridine ring, helping to distinguish between different tautomers in solution. acs.org The chemical shifts and coupling constants observed in NMR spectra are sensitive to the location of protons and double bonds within the molecule.
Classification within the Pteridine Heterocycle Family
The compound this compound belongs to the large and diverse family of heterocyclic compounds known as pteridines. wikipedia.org Pteridines are characterized by a bicyclic structure composed of a pyrimidine ring fused to a pyrazine ring. wikipedia.orgresearchgate.net
Within the pteridine family, there are several important classes of naturally occurring compounds, including pterins, lumazines, and flavins. researchgate.netresearchgate.net
Pterins are defined by the presence of an amino group at the 2-position and a keto (or hydroxyl) group at the 4-position of the pteridine ring. mdpi.commdpi.com
Lumazines possess oxo-groups at both the 2- and 4-positions. researchgate.net
Flavins , or isoalloxazines, have a phenyl ring fused to the pteridine structure at the 6- and 7-positions. mdpi.com
Advanced Synthetic Strategies for 2 Amino 4ah Pteridin 4 One and Its Derivatives
De Novo Synthetic Routes to the Pterin (B48896) Scaffold
The construction of the fundamental pterin ring system can be achieved through various synthetic strategies, which can be broadly categorized by the nature of the ring closure and the precursor molecules employed. These methods provide access to the core scaffold, which can then be further elaborated.
Cyclocondensation Approaches for Pterin Synthesis
Cyclocondensation reactions are a cornerstone of pterin synthesis, typically involving the reaction of a 1,2-dicarbonyl compound with a 4,5-diaminopyrimidine. The Gabriel-Isay synthesis is a classic and widely utilized example of this approach.
The Gabriel-Isay condensation involves the reaction of 4,5-diaminopyrimidines with α,β-dicarbonyl compounds. google.comgla.ac.uk The regiochemical outcome of this reaction is highly dependent on the reaction conditions and the nature of the dicarbonyl compound. For instance, the condensation of 2,5,6-triaminopyrimidin-4(3H)-one with an unsymmetrical diketone can lead to the formation of both 6- and 7-substituted pterin isomers. thieme-connect.decuny.edu Under neutral or basic conditions, the more nucleophilic amino group at the C5 position of the pyrimidine (B1678525) ring preferentially attacks the more electrophilic carbonyl group of the diketone, often leading to the 7-substituted isomer as the major product. thieme-connect.decuny.edu Conversely, under strongly acidic conditions, the C5-amino group is protonated, rendering the C6-amino group more nucleophilic and favoring the formation of the 6-substituted isomer. nih.gov
A notable variation of this approach is the Viscontini reaction, which employs sugar-derived phenylhydrazones as the dicarbonyl equivalent for the regioselective synthesis of 6-substituted pterins like biopterin (B10759762) and neopterin. thieme-connect.decuny.eduuni-greifswald.de
| Reaction | Precursors | Key Features | Typical Products |
| Gabriel-Isay | 4,5-Diaminopyrimidine, 1,2-Dicarbonyl compound | Condition-dependent regioselectivity | 6- or 7-substituted pterins |
| Viscontini | 2,5,6-Triaminopyrimidin-4(3H)-one, Sugar-derived phenylhydrazone | Regioselective for 6-substitution | Biopterin, Neopterin |
Pyrimidine-Based Precursor Cyclization Pathways
An alternative and powerful strategy for pterin synthesis involves starting with a functionalized pyrimidine and constructing the pyrazine (B50134) ring onto it. Several named reactions fall under this category, each offering distinct advantages in terms of substrate scope and regioselectivity.
The Timmis reaction involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group. mdpi.com This method provides a regioselective route to pterins.
The Polonovski-Boon reaction utilizes the condensation of a 6-chloro-5-nitropyrimidine with an α-amino carbonyl compound. mdpi.com A key advantage of this method is its ability to directly access dihydropterins, which can then be oxidized to the fully aromatic pterin. thieme-connect.de
These pyrimidine-based cyclizations are summarized below:
| Reaction | Pyrimidine Precursor | Reactant for Pyrazine Ring Formation | Initial Product |
| Timmis | 5-Nitroso-6-aminopyrimidine | Active methylene compound | Pterin derivative |
| Polonovski-Boon | 6-Chloro-5-nitropyrimidine | α-Amino carbonyl compound | Dihydropterin |
Pyrazine-Based Precursor Cyclization Pathways
In cases where the desired substitution pattern is more readily available on a pyrazine precursor, the Taylor synthesis provides an effective route to the pterin scaffold by constructing the pyrimidine ring onto a pre-existing pyrazine. cuny.edumdpi.com This method typically involves the reaction of an aminocyanopyrazine with a one-carbon synthon, such as guanidine (B92328) or urea. thieme-connect.decuny.edu The nitrogen atoms for the newly formed pyrimidine ring can be sourced from the amine substituent on the pyrazine and the added reagent. thieme-connect.decuny.edu The flexibility of this method is somewhat dependent on the availability of appropriately substituted pyrazine starting materials. thieme-connect.de
Regioselective Functionalization and Derivatization Methodologies
Due to the often-low solubility of the parent pterin scaffold, direct functionalization can be challenging. mdpi.com Therefore, regioselective derivatization strategies are crucial for accessing a diverse range of pterin analogues with tailored properties.
Substitution Reactions at Ring Nitrogens
The pterin ring system contains several nitrogen atoms that can potentially undergo substitution reactions such as alkylation and acylation. The regioselectivity of these reactions is influenced by both electronic and steric factors.
Alkylation of 2-aminopteridin-4(3H)-one can occur at different positions, including the N3 and O4 atoms. The outcome of the reaction can be subject to kinetic or thermodynamic control. cuny.educonicet.gov.ar For example, alkylation with 1-iododecane (B1670042) in DMF can lead to a mixture of N3- and O4-alkylated products. conicet.gov.ar The use of protecting groups, such as the formamidine (B1211174) group on the exocyclic amine, can help direct the alkylation to specific nitrogen atoms. conicet.gov.ar
Acylation of 2-aminopteridin-4(3H)-one typically occurs at the exocyclic 2-amino group rather than the ring nitrogens. ucl.ac.ukthieme-connect.de Reagents like di-tert-butyl dicarbonate (B1257347) can be used to introduce an acyl group at this position. thieme-connect.de
| Reaction | Reagent | Position of Substitution | Notes |
| Alkylation | Alkyl halides (e.g., 1-iododecane) | N3, O4 | Product distribution can be condition-dependent. |
| Acylation | Acylating agents (e.g., (t-BuCO)₂O) | 2-Amino group | Generally selective for the exocyclic amine. |
Nucleophilic Substitution at Ring Carbons
The pyrazine ring of the pterin scaffold is relatively electron-deficient and can undergo nucleophilic substitution, particularly at the C6 and C7 positions, especially when activated by a suitable leaving group.
A common strategy for introducing substituents at the C6 position involves the initial synthesis of a 6-halopterin , such as 6-chloropterin. mdpi.comclockss.org This intermediate can be prepared from 2-aminopteridin-4-one via N-oxidation followed by treatment with acetyl chloride and trifluoroacetic acid. mdpi.com The chlorine atom at C6 can then be displaced by various nucleophiles. clockss.org
Furthermore, 6-halopterins are valuable precursors for palladium-catalyzed cross-coupling reactions. The Sonogashira coupling allows for the introduction of alkynyl groups at the C6 position by reacting the 6-halopterin with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.govclockss.orgpsu.edu Similarly, the Suzuki coupling enables the formation of carbon-carbon bonds by reacting the 6-halopterin with an organoboron compound, such as a boronic acid or ester. yonedalabs.comnih.govtcichemicals.com These reactions provide powerful tools for the synthesis of a wide array of 6-substituted pterin derivatives. psu.edu
For functionalization at the C7 position, the Minisci acylation has been shown to be a regioselective method, leading predominantly to the formation of 7-acylpterins. mdpi.com
| Reaction | Substrate | Reagent/Catalyst | Position of Substitution |
| Nucleophilic Substitution | 6-Chloropterin | Various nucleophiles | C6 |
| Sonogashira Coupling | 6-Halopterin | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst | C6 |
| Suzuki Coupling | 6-Halopterin | Organoboron compound, Pd catalyst | C6 |
| Minisci Acylation | Pterin | Acyl radical source | C7 |
Side Chain Elaboration and Extension Strategies
The introduction and modification of side chains on the pterin skeleton, particularly at the C6 and C7 positions, are pivotal for synthesizing a wide array of naturally occurring pterins and their analogues. researchgate.net A primary challenge in pteridine (B1203161) chemistry is achieving regioselective introduction of these side chains. researchgate.net
Strategies for side chain elaboration can be broadly categorized into two approaches: modification of a pre-formed pterin ring system or carrying the desired functionality through the ring formation process itself. nih.gov
Post-Synthethic Modification: One established method involves the nucleophilic substitution of halogenated pteridines. researchgate.net While direct substitution by carbon nucleophiles like enolates often proves difficult without accelerators, this route has been successfully employed to create valuable pterin derivatives. researchgate.net A notable advancement is the use of pterin 6-triflate as a substrate for substitution reactions, expanding the scope of accessible 6-substituted pteridines. researchgate.net
Organometallic coupling reactions have also emerged as powerful tools for creating carbon-carbon bonds at specific positions on the pteridine ring. researchgate.net These methods offer a versatile means of introducing complex side chains after the heterocyclic core has been assembled.
Incorporation during Synthesis: An alternative strategy involves constructing the pyrazine ring onto a pyrimidine precursor that already bears the desired side-chain functionality. The Taylor synthesis, for example, allows for a pyrazine with a specific substitution pattern to be fused to a pyrimidine, directly installing the side chain during the main ring construction. nih.gov Similarly, the synthesis of urothione, a metabolite of the molybdenum cofactor, showcases a multi-step approach where a thieno[2,3-b]pyrazine (B153567) intermediate is elaborated with the required side-chain functionality before final transformations. researchgate.net
A review of the literature from 2008 to 2020 highlights that methods for side chain elaboration and extension remain an active area of research, utilizing techniques such as nucleophilic substitution and organometallic couplings. researchgate.net
Stereoselective Synthesis of Chiral Pterin Derivatives
Many biologically active pterins are chiral, necessitating synthetic methods that afford precise control over stereochemistry. The synthesis of (6R)-L-erythro-tetrahydrobiopterin (Sapropterin), for instance, relies on a stereoselective hydrogenation step to establish the correct configuration at the C6 position. google.com
Several key strategies have been developed to achieve stereoselectivity in pterin synthesis:
Stereoselective Hydrogenation: The conversion of biopterin to (6R)-sapropterin can be achieved via catalytic hydrogenation, a process that stereoselectively produces the desired (6R) stereoisomer. google.com This method is crucial for producing the biologically active form of tetrahydrobiopterin (B1682763) on a commercial scale. google.com
Condition-Dependent Timmis Reaction: The Timmis reaction, a condensation method for forming the pyrazine ring, can exhibit stereoselectivity that is dependent on the reaction conditions. nih.gov By modifying the reaction parameters, such as the choice of base, different stereochemical outcomes can be favored. nih.gov
Chiral Auxiliaries and Substrates: The use of chiral auxiliaries or starting materials provides another route to stereocontrol. In the synthesis of phosphinic acid phosphapeptides, a conjugate addition to an α-methylene glutarate containing a chiral auxiliary was explored, although it resulted in only modest diastereoselectivity. nih.gov A different approach involved using a cyclic homoallylic bromide, (R)-3-(bromomethyl)-cyclopent-1-ene, as a chiral synthon. nih.gov The stereochemistry of reaction products can be rigorously assigned using techniques like NOESY NMR spectroscopy, which helps to confirm the spatial relationships between atoms. nih.gov
The following table summarizes key approaches to stereoselective synthesis:
| Method | Description | Example Application | Citation(s) |
|---|---|---|---|
| Catalytic Hydrogenation | Reduction of an oxidized pterin precursor using a catalyst to selectively form one stereoisomer. | Synthesis of (6R)-Sapropterin from biopterin. | google.com |
| Timmis Reaction | Condensation to form the pyrazine ring where stereoselectivity is influenced by reaction conditions like the base used. | Generic synthesis of substituted pterins. | nih.gov |
| Chiral Synthons | Use of enantiomerically pure starting materials or intermediates to direct the stereochemical outcome. | Synthesis of a glutarate surrogate using (R)-3-(bromomethyl)-cyclopent-1-ene. | nih.gov |
Biosynthetic Pathways and Metabolic Intermediacy of 2 Amino 4ah Pteridin 4 One in Biological Systems
Guanosine Triphosphate (GTP) as a Biosynthetic Precursor to Pterins
The biosynthesis of all pterins, including 2-amino-4aH-pteridin-4-one, originates from the purine (B94841) nucleotide guanosine-5'-triphosphate (GTP). mdpi.comtind.ioeje.cz This complex process involves a series of enzymatic reactions that transform the guanine (B1146940) ring of GTP into the characteristic pterin (B48896) ring structure. mdpi.combrynmawr.edu
The initial and rate-limiting step in pterin biosynthesis is catalyzed by the enzyme GTP cyclohydrolase I (GTPCH-I). sandiego.edupnas.orgnih.gov GTPCH-I facilitates the conversion of GTP into 7,8-dihydroneopterin (B1664191) triphosphate (H2NTP). pnas.orgnih.govwikipedia.org This intricate reaction involves the hydrolytic opening of the imidazole (B134444) ring of GTP, followed by a rearrangement and cyclization of the ribosyl moiety to form the pyrazine (B50134) ring of the pterin structure. nih.gov
The activity of GTPCH-I is tightly regulated to control the levels of its downstream products. In many organisms, including mammals, GTPCH-I is subject to feedback inhibition by tetrahydrobiopterin (B1682763) (BH4), the end-product of the pathway. sandiego.eduahajournals.org This regulation is often mediated by a separate protein known as the GTP cyclohydrolase I feedback regulatory protein (GFRP). ahajournals.orgacs.org The binding of BH4 to the GCH1-GFRP complex inhibits enzyme activity, while phenylalanine can stimulate it. nih.govahajournals.org Phosphorylation of GTPCH-I at specific sites, such as serine 81 in human GTPCH-1, can also modulate its activity and its interaction with GFRP, providing another layer of regulation. ahajournals.org
Following the formation of 7,8-dihydroneopterin triphosphate, a series of enzymatic steps lead to the diverse array of pterins found in biological systems. mdpi.comsmpdb.ca The specific transformations vary depending on the final product and the organism. For instance, in the biosynthesis of molybdopterin, a distinct pathway involving the enzymes MoaA and MoaC rearranges GTP into cyclic pyranopterin monophosphate (cPMP). nih.govpnas.org
Role as an Intermediate in Tetrahydrobiopterin (BH4) Biosynthesis
This compound, in its various forms, is a key intermediate in the de novo biosynthesis of tetrahydrobiopterin (BH4). sandiego.eduwikipedia.org BH4 is an essential cofactor for several aromatic amino acid hydroxylases involved in neurotransmitter synthesis and for nitric oxide synthases. nih.govwikipedia.orgwikipedia.org
The conversion of 7,8-dihydroneopterin triphosphate to the next key intermediate is a critical step in BH4 synthesis. sandiego.eduresearchgate.net This reaction is catalyzed by 6-pyruvoyl-tetrahydropterin synthase (PTPS). sandiego.edumedlineplus.gov The enzyme facilitates the removal of the triphosphate group and a rearrangement of the side chain. wikipedia.org
6-Pyruvoyl-tetrahydropterin synthase (PTPS) converts 7,8-dihydroneopterin triphosphate into 6-pyruvoyl-tetrahydropterin (PTP). nih.govnih.govebi.ac.uk This reaction is complex, involving the elimination of the triphosphate, a stereospecific reduction, oxidation of side-chain hydroxyl groups, and an internal hydrogen transfer. wikipedia.org PTP is an unstable intermediate. nih.gov
The final steps in BH4 biosynthesis involve the reduction of the pyruvoyl side chain of PTP. This is typically carried out in two steps by sepiapterin (B94604) reductase (SR), which utilizes NADPH as a reductant, to form tetrahydrobiopterin. sandiego.eduresearchgate.net
Participation in Folate Biosynthesis Pathways
Pterins are also fundamental precursors for the biosynthesis of folates (vitamin B9 and its derivatives). mdpi.comwikipedia.orgsmpdb.ca Folates are crucial coenzymes in one-carbon transfer reactions, essential for the synthesis of nucleotides and certain amino acids. researchgate.net The folate structure consists of a pteridine (B1203161) ring, a para-aminobenzoic acid (p-ABA) moiety, and one or more glutamate (B1630785) residues. mdpi.comresearchgate.net
In the folate biosynthetic pathway, a derivative of this compound, specifically 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate, is a key intermediate. This compound is formed from GTP via 7,8-dihydroneopterin triphosphate. It then condenses with p-ABA to form dihydropteroate (B1496061), a direct precursor to dihydrofolate. wikipedia.org
Molecular Interactions and Mechanistic Roles in Enzymatic Catalysis
Cofactor Activity and Redox Chemistry of Pterins
The redox activity of the pterin (B48896) nucleus is central to its role as an enzymatic cofactor. This activity is prominently featured in its involvement with the molybdenum cofactor, aromatic amino acid hydroxylases, and nitric oxide synthase.
The molybdenum cofactor (Moco) is an indispensable component for the catalytic activity of nearly all molybdenum- and all tungsten-containing enzymes. wikipedia.org This cofactor is composed of a molybdenum atom chelated by a unique ligand known as molybdopterin (MPT). nih.govwikipedia.org MPT is a pyranopterin, characterized by a pterin ring system fused to a pyran ring, with a dithiolene group that directly coordinates the molybdenum atom. wikipedia.orgedi-info.ir The pterin component is not a passive scaffold but an active participant in catalysis, influencing the metal's redox properties and potentially serving as a conduit for electron transfer. researchgate.net
The specific tautomeric and oxidation state of the pterin in Moco has significant catalytic implications. While the 2-amino-4(3H)-pteridone keto form is generally most stable, reduced pterins can adopt several tautomeric forms. nih.gov Theoretical calculations indicate that for dihydropterins, the 2-amino, 4(3-H)-one configuration of the pyrimidine (B1678525) ring is the most stable tautomer. nih.gov Among various dihydropterin forms, the 7,8-dihydro tautomer is the most stable, though its energetic proximity to other forms like the 5,6-, 6,7-, and quinonoid dihydropterins suggests that their interconversion is plausible. nih.gov
Initial proposals suggested the pterin in Moco was in a tetrahydro state, but redox titration experiments demonstrated that it actually exists at a dihydro oxidation level. rsc.org This finding implies the presence of a specific, stable dihydropterin tautomer within the enzyme's active site. rsc.org The redox cycling between tetrahydropterin (B86495) and the quinonoid dihydropterin is the only readily reversible process. rsc.org Other dihydropterin forms tend to rearrange to the more stable 7,8-dihydro tautomer, which has a very low reduction potential, making its direct role in Moco's catalytic redox steps improbable. rsc.org The stability of these tautomers can also be modulated by the local environment, including pH and solvation. acs.org
A sophisticated electronic communication network exists between the pterin ring and the dithiolene-metal center in Moco, which is heavily influenced by the conformation of the pyranopterin ligand. mdpi.comacs.orgbrynmawr.edu The state of the pyran ring—whether it is open or closed—acts as a molecular switch. acs.orgbrynmawr.eduscispace.com
A closed pyran ring forces the pterin and dithiolene groups into a coplanar orientation, establishing electronic coupling between them. mdpi.comacs.orgbrynmawr.edu This planarity allows the electron-poor pterin to modulate the electronic properties of the molybdenum center, a state characterized by a distinctive dithiolene-to-pterin charge transfer transition in its spectrum. acs.orgbrynmawr.edu This communication can be enhanced by the protonation of the pterin's N5 atom by nearby acidic amino acids, a process that requires the pyran ring to be intact. mdpi.com
In contrast, an open pyran ring permits the pterin to rotate out of the plane of the dithiolene, effectively decoupling the two moieties. acs.orgbrynmawr.edu This dynamic cyclization and opening of the pyran ring provides a mechanism to fine-tune the molybdenum ion's redox potential, adjusting the electron-donating character of the dithiolene sulfurs to meet the demands of substrate transformation and electron transfer. mdpi.comscispace.com
The family of aromatic amino acid hydroxylases (AAAHs), which includes phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH), are non-heme iron enzymes essential for neurotransmitter synthesis. pnas.orgnih.gov These enzymes depend on the tetrahydropterin cofactor, (6R)-l-erythro-5,6,7,8-tetrahydrobiopterin (BH4), for their catalytic activity. nih.govacs.org
The pterin cofactor binds within a conserved active site, where its orientation is stabilized by key interactions, including stacking with a phenylalanine residue and a critical water-mediated electrostatic interaction with a conserved acidic residue (e.g., Glu286 in PAH). nih.govnih.gov The conformation of the cofactor's side chain is not fixed but adapts specifically to each hydroxylase, differing from its conformation in free solution. acs.org Catalysis is initiated only after the amino acid substrate binds, which triggers conformational changes that reposition the pterin and alter the iron's coordination, priming the active site for reaction with O2. nih.gov The reaction proceeds through a potent Fe(IV)=O intermediate, formed from a Fe(II)-peroxy-pterin precursor, which performs the hydroxylation. pnas.org
Nitric oxide synthase (NOS) enzymes also utilize a tetrahydropterin cofactor like BH4 to produce nitric oxide (NO) from L-arginine. nih.govahajournals.org The pterin's role in NOS is multifaceted, being essential for both enzyme stability and catalytic function. ahajournals.org
A key function of the pterin in NOS is to facilitate electron transfer. acs.org During catalysis, the bound pterin undergoes a one-electron oxidation to form a pterin radical, a step that is indispensable for the enzyme's turnover. acs.org It is thought that the pterin assists in the initial hydroxylation of the arginine substrate, becoming oxidized in the process before being regenerated by NADPH through the enzyme's flavin domains. ahajournals.org The pterin binding site in NOS is structurally distinct from that in the AAAHs. acs.org While essential for arginine oxidation, the pterin cofactor is not required for the independent reductase activities of NOS. portlandpress.com However, the binding pocket is sterically coupled to the reductase domains, as inhibitors targeting this site can impede electron flow. portlandpress.com In inducible NOS (iNOS), the pterin cofactor can also be N-nitrosated, a modification that may act as a feedback mechanism to regulate NO production. nih.gov
Involvement in Molybdopterin (Moco) Cofactor Chemistry
Enzyme-Pterin Binding Specificity and Affinity Studies
The specificity and affinity of pterin cofactor binding are dictated by precise molecular interactions within the enzyme's active site. In AAAHs, a conserved acidic residue plays a vital role in determining cofactor affinity, primarily through a network of hydrogen bonds mediated by water molecules. acs.org This was clearly demonstrated in studies of PAH, where mutating this key residue significantly reduced pterin affinity. acs.org
Pterin binding in NOS can exhibit more complex behavior. For example, nNOS expressed in systems lacking endogenous BH4 synthesis shows a relatively low initial affinity for the cofactor. acs.org However, incubation with a fully reduced tetrahydropterin induces a conformational change that creates a high-affinity, tight-binding site, a phenomenon not observed with dihydropterin forms. acs.org
Binding specificity is also evident in other pterin-binding proteins. The bacterial periplasmic protein PruR shows a clear preference for the fully reduced tetrahydromonapterin over its dihydro form. pnas.org In contrast, molecular docking simulations suggest that pterin deaminase has a high affinity for the related pteridine (B1203161), folic acid. dntb.gov.ua The influence of the active site environment on binding is further illustrated by Plasmodium vivax serine hydroxymethyltransferase, where the identity of the bound amino acid substrate alters the enzyme's specificity for different folate analogue enantiomers. iucr.org
The following table provides a summary of key findings from binding affinity and specificity studies.
| Enzyme/Protein | Pterin/Analogue | Method | Key Finding | Reference |
| Phenylalanine Hydroxylase (PAH) | Tetrahydrobiopterin (B1682763) (BH4) | ITC | Mutation of Asp139 to Asn or Ala decreased pterin affinity 5-fold and 16-fold, respectively. | acs.org |
| Neuronal Nitric Oxide Synthase (nNOS) | Tetrahydrobiopterin (BH4) | Enzyme Kinetics | Incubation with BH4 induces a high-affinity, tight-binding site. | acs.org |
| Neuronal Nitric Oxide Synthase (nNOS) | 4-amino-tetrahydrobiopterin | Enzyme Kinetics | Induces tight-binding site formation faster than BH4. | acs.org |
| Neuronal Nitric Oxide Synthase (nNOS) | 7,8-dihydrobiopterin | Enzyme Kinetics | Does not induce the formation of a tight-binding site. | acs.org |
| A. tumefaciens PruR | Tetrahydromonapterin (H4MPt) | HPLC | Exhibits higher affinity for the tetrahydro- form compared to the dihydro- form. | pnas.org |
| P. vivax SHMT | (6S)-5-formyl-tetrahydrofolate | Inhibition Assay | Ki of 0.21 mM, showing stronger inhibition than the (6R) enantiomer. | iucr.org |
| Pterin Deaminase | Folic Acid | Molecular Docking | Predicted high binding affinity. | dntb.gov.ua |
Mechanisms of Enzymatic Reduction and Oxidation involving Pterins
Pterins, a class of heterocyclic compounds derived from a pteridine ring system, are central to numerous biological processes, acting as cofactors in a variety of enzymatic reactions. bionity.com The reactivity of the pterin core is centered on its ability to exist in three distinct redox states: the fully oxidized, the dihydro (semi-reduced), and the tetrahydro (fully reduced) forms. nih.govnih.gov The biologically active state for many enzymatic reactions is the tetrahydro form, such as tetrahydrobiopterin (BH4). numberanalytics.comwikipedia.org Enzymes are responsible for reducing the oxidized forms to the active tetrahydro state. nih.gov
The enzymatic reduction of pterins is a stepwise process. For instance, pteridine reductase (PTR1), an enzyme found in trypanosomatid parasites, catalyzes the NADPH-dependent, two-step reduction of oxidized pterins to their active tetrahydro forms. nih.gov This process is crucial for pterin salvage. Another key enzyme is dihydrofolate reductase (DHFR), which reduces dihydrofolate to tetrahydrofolate. nih.gov The reduction mechanism often involves the transfer of a hydride ion from a cofactor like NADPH to the pterin ring. nih.govannualreviews.org In the case of DHFR, the reduction of the 7,8-dihydropterin (B103510) requires the transfer of a proton to the N-5 position of the pterin ring, a step facilitated by acidic residues within the enzyme's active site. annualreviews.org
Conversely, during their catalytic function, reduced pterins undergo oxidation. For example, in the aromatic amino acid hydroxylase system, tetrahydrobiopterin is the initial reductant for dioxygen. nih.gov The catalytic cycle results in the formation of a 4a-hydroxy-tetrahydropterin intermediate (pterin-4a-carbinolamine), which then dehydrates to yield a quinonoid-dihydropterin. nih.govmdpi.com This unstable quinonoid species is then reduced back to the tetrahydro form by dihydropteridine reductase (DHPR) to complete the cycle. nih.gov In some enzymatic processes, such as those catalyzed by nitric oxide synthase (NOS), the pterin cofactor is involved in one-electron redox cycles, leading to the formation of pterin free radicals. nih.govmdpi.com
Table 1: Key Enzymes and Reactions in Pterin Redox Cycling
| Enzyme | Substrate(s) | Product(s) | Cofactor | Mechanistic Role |
|---|---|---|---|---|
| Pteridine Reductase (PTR1) | Oxidized Pterins | Tetrahydro-pterins | NADPH | Two-step reduction of the pteridine ring. nih.gov |
| Dihydrofolate Reductase (DHFR) | Dihydrofolate | Tetrahydrofolate | NADPH | Reduction of the C6-N5 imine bond. nih.govannualreviews.org |
| Aromatic Amino Acid Hydroxylases (e.g., PAH) | Tetrahydrobiopterin, O₂, Aromatic Amino Acid | Quinonoid-dihydropterin, H₂O, Hydroxylated Amino Acid | - | Pterin acts as the initial reductant for O₂. nih.gov |
| Dihydropteridine Reductase (DHPR) | Quinonoid-dihydropterin | Tetrahydrobiopterin | NADPH | Regeneration of the active tetrahydro-pterin cofactor. nih.gov |
Conformational Dynamics of Pterin in Catalytic Cycles
The catalytic efficiency of enzymes that utilize pterin cofactors is not solely dependent on static interactions but is also profoundly influenced by conformational dynamics. nih.gov These dynamics involve movements of both the protein and the bound pterin cofactor, which are essential for progressing through the different stages of the catalytic cycle. acs.org
In enzymes like E. coli dihydrofolate reductase (DHFR), the catalytic cycle is associated with significant conformational changes in an active site loop (the Met20 loop). acs.org This loop can exist in different conformations, such as 'closed' and 'occluded', which are adopted at different stages of the reaction. acs.orgnih.gov The closed conformation is competent for the chemical step (hydride transfer), while the occluded conformation facilitates product release. nih.gov The binding of the pterin substrate (dihydrofolate) and the NADPH cofactor influences the equilibrium between these conformational states. acs.org
The conformation of the pterin ring itself, and its interaction with the surrounding amino acid residues, is critical. In DHFR, the pterin ring of the substrate must be precisely positioned relative to the nicotinamide (B372718) ring of NADPH for efficient hydride transfer. annualreviews.org Subtle shifts in the pterin ring's position, induced by changes in the enzyme's conformation or by modifications to the substrate, can significantly impact the catalytic rate. nih.gov For example, the puckering of the pterin ring and its orientation within the active site can affect the pKa of atoms like N5, which is crucial for the protonation step that precedes hydride transfer. nih.gov
In the context of molybdenum cofactors (Moco), which contain a modified pterin called molybdopterin, the conformation of the pterin component plays a key role in modulating the electronic properties of the molybdenum center. mdpi.comscispace.com The pyran ring of the molybdopterin can be either closed or open, and this change in conformation affects the planarity and electronic conjugation between the pterin and the dithiolene group that coordinates the molybdenum. scispace.combrynmawr.edu A more planar conformation, enforced by the closed pyran ring, allows for electronic coupling between the pterin and the Mo-dithiolene system. scispace.combrynmawr.edu This coupling can modulate the redox potential of the molybdenum ion, effectively acting as a molecular switch to control catalytic activity. brynmawr.edu This demonstrates that dynamic changes in the pterin's conformation can directly influence the electronic structure and reactivity of the enzyme's active site. scispace.com
Table 2: Conformational States and Their Catalytic Significance
| Enzyme System | Pterin/Loop Conformation | Associated Catalytic Step | Functional Consequence |
|---|---|---|---|
| Dihydrofolate Reductase (DHFR) | Met20 Loop "Closed" | Hydride Transfer | Optimal positioning of pterin substrate and NADPH for reaction. acs.orgnih.gov |
| Dihydrofolate Reductase (DHFR) | Met20 Loop "Occluded" | Product Release | Facilitates the dissociation of the product (tetrahydrofolate) and spent cofactor (NADP+). acs.orgnih.gov |
| Molybdenum Cofactor (Moco) Enzymes | Pyranopterin "Ring-Closed" | Electron Transfer/Substrate Transformation | Enforces co-planarity, allowing electronic coupling between the pterin and the Mo center, modulating its redox potential. scispace.combrynmawr.edu |
Computational and Theoretical Investigations of 2 Amino 4ah Pteridin 4 One
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and DFT methods are fundamental to the quantum mechanical study of molecules like 2-amino-4aH-pteridin-4-one, a representative of the pterin (B48896) family. These calculations are used to determine electronic structure, predict geometries, and assess the relative energies of different molecular states, such as tautomers.
Pterins can exist in several tautomeric forms, which are isomers that differ in the position of a hydrogen atom and a double bond. Theoretical calculations have been employed to study the tautomeric equilibria of related heterocyclic compounds. For instance, studies on molecules like 2-amino-2-imidazoline using DFT (Becke3LYP/6-311+G(d,p)) and ab initio (MP2/6-311+G(d,p)) methods consistently predict that the amino tautomer is more stable than the imino tautomer. researchgate.net The free energy difference is typically in the range of 5–14 kJ/mol. researchgate.net Similar investigations on guanine (B1146940), which shares structural motifs with pterins, show that the keto forms are generally more stable than enol forms in the gas phase. cuni.cz The canonical keto form with a hydrogen at the N9 position is a local minimum, while the global minimum is a tautomer with hydrogen at the N7 position. cuni.cz These findings suggest that for this compound, the oxo-amino form is likely the most stable tautomer in the gas phase, with other forms existing as higher-energy isomers.
| Compound Family | Computational Method | Most Stable Tautomer | Energy Difference (kJ/mol) |
|---|---|---|---|
| 2-Amino-Imidazoline Derivatives | DFT, MP2 | Amino | 5-14 |
| Guanine | RI-MP2, CCSD(T) | Keto (N7-H) | N/A (Global Minimum) |
The relative stability of tautomers can be significantly altered by the surrounding environment, particularly in polar solvents like water. Computational models that incorporate solvent effects, such as the Self-Consistent Reaction Field (SCRF) formalism, show a shift in tautomeric preference. For 2-amino-imidazoline derivatives, solvation causes a shift towards the imino species. researchgate.net In the case of guanine, the effect of the bulk solvent is even more dramatic. While certain keto forms are most stable in the gas phase, bulk water strongly favors rare tautomers, to the extent that they may be the only forms present in an aqueous phase. cuni.cz This stabilization is attributed to the different dipole moments of the tautomers and their interactions with polar solvent molecules. researchgate.net The addition of just one or two explicit water molecules in microhydration models can begin to show a trend towards the stabilization of rare forms, highlighting the critical role of hydrogen bonding and electrostatic interactions with the solvent. cuni.cz
Molecular Dynamics Simulations of Pterin-Protein Complexes
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. researchgate.net For pterin-protein complexes, MD simulations provide critical insights into the dynamic nature of their interactions, which are essential for biological function. frontiersin.org These simulations can reveal conformational changes in both the pterin ligand and the protein's active site upon binding, elucidating the molecular basis of recognition and catalysis. researchgate.net
All-atom MD simulations in explicit water can be performed on both the bound complex and the unbound molecules to characterize structural changes. frontiersin.org Analysis of the simulation trajectory can identify stable, long-lived substates with alternative residue-residue contacts at the protein-ligand interface. frontiersin.org Furthermore, these simulations are invaluable for understanding the role of water molecules at the interface, which can mediate interactions and contribute to binding affinity. frontiersin.org The use of sophisticated force fields, such as CHARMM and AMBER, is crucial for accurately modeling the interactions within these complex biological systems. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies for Pterin Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For pterin derivatives, 3D-QSAR studies have been successfully applied to guide the development of new therapeutic agents.
In one study targeting polo-like kinase 1 (PLK1), a target for anti-cancer drugs, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were developed for a series of pteridinone derivatives. mdpi.com These models correlate the steric, electrostatic, and other physicochemical fields of the molecules with their inhibitory activity. mdpi.com A good QSAR model is typically indicated by a cross-validated coefficient (Q²) greater than 0.5. mdpi.com The established models in this study showed high predictive power, with a CoMFA Q² of 0.67 and a non-cross-validated coefficient (R²) of 0.992. mdpi.com Similarly, QSAR studies have been used to identify key chemical features for pteridine (B1203161) reductase inhibitors, an enzyme in Trypanosomatid parasites. nih.gov These models identified two H-bond donors, one hydrophobic aromatic group, and one aromatic ring as crucial features for inhibitor interaction, leading to the prediction of new, more potent compounds. nih.gov
| Target | QSAR Model | Statistical Parameter | Value |
|---|---|---|---|
| Polo-like kinase 1 (PLK1) | CoMFA | Q² | 0.67 |
| CoMFA | R² | 0.992 | |
| Pteridine Reductase (L. major) | Pharmacophore Hypothesis | Correlation (r, test set) | 0.80 |
Electronic Structure and Redox Potential Prediction
The biological functions of many pterins are intrinsically linked to their redox properties. Tetrahydrobiopterin (B1682763) (H4Bip), for example, acts as an electron donor in the catalytic cycle of nitric oxide synthases (NOS). mdpi.com The electronic structure of pterins dictates their ability to participate in these electron transfer reactions.
Computational methods are crucial for predicting and understanding the redox potentials of these molecules. The redox potential is influenced by factors such as ionization energies and electron affinities, which are determined by the molecule's electronic structure. nih.gov DFT calculations can be used to study the electron donor-acceptor properties of pterins. nih.gov For instance, quinonoid tautomers of dihydropterins are more easily reduced than other forms. nih.gov The high oxidation potential of the quinoid form prevents its further oxidation, while its lower reduction potential facilitates the crucial regeneration of the tetrahydro- form. nih.gov The protein environment also plays a significant role in tuning the redox potential of a cofactor through hydrogen bonds and hydrophobic interactions, a principle observed in other biological systems like iron-sulfur cluster proteins. researchgate.net Advanced computational approaches, including machine learning algorithms trained on quantum-chemical results, are emerging as powerful tools for the high-throughput screening and rational design of redox-active organic molecules like pterins. nih.gov
Analytical Methodologies for Detection and Characterization of Pterin and Its Metabolites
Spectroscopic Techniques in Pterin (B48896) Analysis
Spectroscopic methodologies are fundamental in the elucidation of the molecular structure and quantification of pterin (2-amino-4aH-pteridin-4-one) and its related metabolites. nih.gov These techniques provide detailed information regarding the molecular weight, elemental composition, functional groups, and the precise arrangement of atoms within the molecule.
Mass Spectrometry (MS) Applications and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used for the sensitive and specific detection and quantification of pterins. researchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed method for analyzing pterin metabolites in biological samples such as cerebrospinal fluid and urine. nih.govnih.gov
In electrospray ionization mass spectrometry (ESI-MS), pterin and its derivatives typically form intense protonated molecular ions [M+H]⁺ under positive ion mode. nih.govrsc.org The high-resolution capabilities of modern mass spectrometers, such as quadrupole time-of-flight (Q-TOF), allow for the determination of the exact mass of the protonated molecule, further confirming its elemental composition. mdpi.com
Tandem mass spectrometry (MS/MS) is utilized to elicit structural information through collision-induced dissociation (CID). The precursor ion is selected and fragmented, yielding a characteristic pattern of product ions. This fragmentation pattern serves as a molecular fingerprint for identification and quantification. For instance, a fast-atom-bombardment/mass spectrometry study of a pterin intermediate, 6-pyruvoyl tetrahydropterin (B86495), yielded a [M+H]⁺ ion at m/z 238, which was consistent with its proposed structure. nih.gov
Stable isotope-labeled internal standards, such as ¹⁵N-labeled pterins, are often used in quantitative LC-MS/MS methods to improve accuracy and precision by correcting for matrix effects and variations in instrument response. nih.gov
Table 1: Selected Precursor and Fragment Ions for LC-MS/MS Analysis of Pterin and Related Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Pterin | 164.1 | 121.1 |
| Biopterin (B10759762) | 238.1 | 177.1 |
| Neopterin | 254.1 | 193.1 |
| Sepiapterin (B94604) | 236.1 | 194.1 |
Note: The specific m/z values may vary slightly depending on the instrument and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of pterin and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H NMR spectra of pterins exhibit characteristic chemical shifts for the protons on the pteridine (B1203161) ring system. For example, the proton at the C7 position of a 6-substituted pterin will have a distinct resonance, allowing for the differentiation between C6 and C7 substituted isomers. nih.govmdpi.com The chemical shifts and coupling constants of the protons in the side chains of pterin derivatives are also crucial for elucidating their specific structures. mdpi.com
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrimidine (B1678525) and pyrazine (B50134) rings, as well as any substituents, are unique and aid in the unambiguous structural assignment. mdpi.com For instance, the ¹³C NMR spectrum of a pterin derivative would show distinct signals for the carbonyl carbon (C4) and the carbon bearing the amino group (C2).
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a Pterin Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 7-CH | 8.68 | 151.8 |
| NH₂ | 5.57 | 166.6 (C2) |
| - | - | 161.0 (C4) |
| - | - | 155.6 (C8a) |
| - | - | 121.8 (C4a) |
Note: Data is for a 6-substituted pterin derivative in CDCl₃ and DMSO-d6. Chemical shifts are highly dependent on the solvent and the specific substituents on the pterin core. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of pterin reveals characteristic absorption bands corresponding to the vibrations of its constituent chemical bonds.
Key functional groups in the pterin structure that can be identified by IR spectroscopy include:
N-H stretching: The amino group (NH₂) will show characteristic stretching vibrations.
C=O stretching: The carbonyl group (lactam) at the C4 position will exhibit a strong absorption band.
C=N and C=C stretching: The aromatic pteridine ring system will have a series of absorption bands corresponding to these double bond stretches.
N-H bending: The bending vibrations of the amino group can also be observed.
Fourier-transform infrared (FT-IR) spectroscopy has been utilized to create reference spectra for various pterin standards, which aids in the identification of pterin-bearing molecules in complex samples. usra.edu
Chromatographic Separation Methods for Pterins
Chromatographic techniques are essential for the separation, isolation, and purification of pterin and its metabolites from complex mixtures, as well as for their quantification. hmdb.canih.gov
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of pterins in various biological matrices, including urine, blood, and cerebrospinal fluid. researchgate.netmdpi.com HPLC can be coupled with a variety of detectors, such as fluorescence, electrochemical, and mass spectrometry detectors, to achieve high sensitivity and selectivity. researchgate.netmdpi.com
Different HPLC modes can be employed for pterin analysis:
Reversed-phase HPLC: This is a common method where a nonpolar stationary phase is used with a polar mobile phase. It is effective for separating various pterin derivatives.
Ion-exchange chromatography: This technique separates molecules based on their net charge and has been successfully used for the separation of pterin impurities. mdpi.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly useful for the separation of highly polar compounds like pterins, often providing better resolution and reduced matrix interference. creative-proteomics.com
HPLC methods are rigorously validated to ensure their accuracy and reliability for quantitative analysis. rsc.org Linearity, limits of detection (LOD), and precision are key validation parameters. For instance, an HPLC-based assay for intracellular pterin analysis demonstrated a linear regression coefficient of 1.00 for total biopterin in relation to cell numbers. researchgate.net
Table 3: Example of HPLC Method Parameters for Pterin Analysis
| Parameter | Description |
|---|---|
| Column | Reversed-phase phenyl-hexyl column |
| Mobile Phase | Gradient from 95% aqueous to 100% methanol |
| Detection | Tandem Mass Spectrometry (MS/MS) or Fluorescence |
| Run Time | Approximately 10 minutes |
Note: These are representative parameters; specific conditions may vary depending on the application. creative-proteomics.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Pterins
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of pterins, particularly for volatile derivatives. hmdb.canih.gov For non-volatile compounds like pterins, a derivatization step is often required to increase their volatility and thermal stability. nih.gov
One such derivatization technique is thermochemolysis with trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH), which has been used to detect pterin-bearing molecules in various samples. usra.edu GC-MS analysis has also been successfully applied to identify pterin-6-carboxylic acid in plant extracts. researchgate.net The mass spectrometer fragments the eluted compounds, and the resulting mass spectra are compared to libraries of known compounds for identification.
The use of GC-MS in pterin analysis has been documented for the identification of 2-amino-4-hydroxy substituted pteridines. nih.gov
Table 4: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Pterin |
| Biopterin |
| Neopterin |
| Sepiapterin |
| 6-pyruvoyl tetrahydropterin |
| Pterin-6-carboxylic acid |
| Tetrahydrobiopterin (B1682763) |
| Isoxanthopterin |
| 6-biopterin |
| 7-biopterin |
| 6-neopterin |
| 7-neopterin |
| 7,8-dihydroneopterin (B1664191) |
| 6-hydroxymethylpterin |
| Monapterin |
| Xanthopterin |
| Riboflavin |
| Folic acid |
| Methotrexate |
X-ray Crystallography for Absolute Structure Elucidation
A notable example is the crystal structure of 2,4-diamino-7-(hydroxymethyl)pteridin-1-ium nitrate (B79036). nih.gov This study reveals key structural features of the pteridine ring system, which is the fundamental scaffold of pterin. The pteridine ring is observed to be essentially planar, a characteristic that influences its stacking interactions and electronic properties. nih.gov
Furthermore, the crystal structure analysis highlights the extensive network of hydrogen bonds. In the case of the 2,4-diamino-7-(hydroxymethyl)pteridin-1-ium nitrate salt, the cations and anions are linked via N-H⋯O and O-H⋯O hydrogen bonds, forming sheet-like structures. nih.govnih.gov These hydrogen bonding patterns are crucial for the molecular recognition and binding of pterin cofactors within enzyme active sites. The bond lengths and angles within the pteridine ring are consistent with those found in other similar heterocyclic compounds. nih.gov
For comparative purposes, the crystallographic data for 2,4-diamino-7-(hydroxymethyl)pteridin-1-ium nitrate is presented below. This data provides a valuable reference for the expected structural parameters of the pterin nucleus.
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₉N₆O⁺ · NO₃⁻ |
| Crystal System | Orthorhombic |
| Space Group | Cmc2₁ |
| a (Å) | 6.4060(17) |
| b (Å) | 14.960(6) |
| c (Å) | 10.867(3) |
| Volume (ų) | 1041.4(6) |
| Z | 4 |
Electrochemical Studies of Pterin Redox Properties
The biological function of pterin and its metabolites is intrinsically linked to their ability to participate in redox reactions. nih.gov Pterins can exist in three principal oxidation states: the fully oxidized form, the semi-reduced dihydro form, and the fully reduced tetrahydro form. nih.govnih.gov These states are interconverted by the transfer of electrons and protons, making electrochemical studies essential for understanding their reactivity. nih.gov
Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox behavior of compounds. It provides information on the potentials at which oxidation and reduction events occur and can reveal the stability of the resulting species. The redox chemistry of pterins has been extensively studied, revealing complex multi-step electron and proton transfer processes. nih.gov
While a comprehensive table of redox potentials for this compound under various conditions is not explicitly detailed in the provided search results, the general principles of pterin electrochemistry are well-established. The interconversion between the different redox states is fundamental to the role of pterin cofactors in enzymatic catalysis, such as in the function of molybdenum cofactor (Moco). nih.gov The impact of factors like pyran ring cyclization in pyranopterin systems on the redox potential has been a subject of investigation, demonstrating that structural modifications can significantly alter the electrochemical properties. nih.gov
Below is a representative table outlining the key redox states of pterin and the general nature of their interconversion, which is typically studied using techniques like cyclic voltammetry.
| Redox State | General Description | Interconversion Process |
|---|---|---|
| Oxidized Pterin | Fully aromatic pteridine ring system. | Reduction (gain of 2e⁻ and 2H⁺) to Dihydropterin. |
| Dihydropterin | Partially reduced pyrazine ring. Exists in various tautomeric forms. | Oxidation (loss of 2e⁻ and 2H⁺) to Oxidized Pterin or Reduction (gain of 2e⁻ and 2H⁺) to Tetrahydropterin. |
| Tetrahydropterin | Fully reduced pyrazine ring. The active cofactor form in many enzymes. | Oxidation (loss of 2e⁻ and 2H⁺) to Dihydropterin. |
The study of pterin's electrochemical behavior is crucial for understanding its biological activity and for the development of analytical methods for its detection in biological systems.
Novel Pterin Derivatives and Their Research Applications
Synthesis and Biological Evaluation of Modified Pterin (B48896) Scaffolds
The chemical tractability of the pterin scaffold allows for the strategic introduction of various functional groups, leading to the generation of derivatives with novel biological activities. mdpi.com Synthetic strategies often focus on modifying the pyrazine (B50134) ring, as substitutions at positions 6 and 7 can significantly influence the molecule's interaction with biological targets. mdpi.com Overcoming the characteristic insolubility of the pterin backbone often requires innovative synthetic approaches, including the use of protective groups and mechanochemistry. researchgate.net
A notable area of investigation is the development of pterin-based enzyme inhibitors. For instance, novel pteridinone derivatives bearing a sulfonyl moiety have been designed and synthesized as potent dual inhibitors of Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4), both of which are implicated in cancer. researchgate.net The synthesis of these compounds involves multi-step reaction sequences to build the desired molecular architecture. Subsequent biological evaluation of these modified scaffolds has demonstrated their potential in targeting key cellular pathways.
One study detailed the synthesis of two series of pteridinone derivatives. The biological evaluation of these compounds against HCT116, PC3, and BT474 cancer cell lines revealed that many exhibited significant cytotoxic activity. Compound B2 , in particular, showed high antiproliferative effects with low micromolar IC50 values. researchgate.net Further enzymatic assays confirmed B2 as a potent dual inhibitor of PLK1 and BRD4. researchgate.net Mechanistic studies indicated that this compound could induce apoptosis and cause cell cycle arrest in the G2 phase in HCT116 cells. researchgate.net
| Compound | Target Cell Line | IC50 (μM) |
| B2 | HCT116 | 0.30 |
| B2 | PC3 | 1.82 |
| B2 | BT474 | 1.69 |
Pterin Conjugates and Linkers for Research Probes
The unique photophysical properties of pterins, including their fluorescence, make them valuable components in the design of research probes. nih.gov These probes are instrumental in studying biological systems and for high-throughput screening applications.
A key application of pterin conjugates is in the development of fluorescent probes for enzyme assays. For example, a pterin-based fluorescent probe has been developed for screening inhibitors of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in folate biosynthesis and a target for antimicrobial agents. This involved the synthesis and characterization of fluorescent pterin derivatives that can bind to the enzyme's pterin subsite. The resulting fluorescence polarization (FP) assay provides a robust and sensitive method for identifying novel DHPS inhibitors.
In another approach, peptide-conjugated pterins have been synthesized and evaluated as competitive inhibitors for Ricin Toxin A (RTA). By attaching di- and tripeptide moieties to the pterin core, researchers have been able to explore interactions with the enzyme's active site. X-ray crystallography studies of the inhibitor-enzyme complexes have revealed key binding interactions, such as π-stacking, that contribute to their inhibitory potency. This strategy of using peptide linkers allows for the rapid generation of diverse structures to probe enzyme active sites.
Investigation of Pterins in Materials Science Research
The exploration of pterin derivatives is extending beyond biological applications into the realm of materials science. The inherent π-conjugated system of the pteridine (B1203161) core imparts interesting photophysical and electronic properties that can be harnessed for the development of functional materials.
One area of investigation involves the self-assembling properties of pteridine derivatives to form organogels. Researchers have synthesized π-conjugated compounds based on pteridine and studied their ability to form gels in various organic solvents. Interestingly, some of these compounds, even without traditional gelation-promoting groups like long alkyl chains or amide bonds, demonstrated excellent gelation capabilities. For instance, a p-chlorophenyl-substituted pteridine derivative was found to be an efficient organogelator.
Furthermore, these pterin-based materials have been shown to exhibit piezofluorochromism, a phenomenon where the fluorescence emission color changes in response to mechanical force. The fluorescence of various 4-amino- and hydroxyl-substituted pteridine derivatives was observed to shift to either shorter (blue-shift) or longer (red-shift) wavelengths upon grinding. This property opens up possibilities for their use in mechanosensors and smart materials.
Another avenue of research in materials science is the interaction of pterins with metal nanostructures. These interactions are being explored for the development of novel systems for the detection of pterins and their derivatives, which could have applications in diagnostics and sensing. nih.gov
Role of Pterin Derivatives as Chemical Probes for Biological Oxidation Studies
Pterins are redox-active molecules that can exist in different oxidation states, making them key players in a variety of biological redox reactions. nih.govcinz.nz This property also makes them excellent chemical probes for investigating biological oxidation processes.
Oxidized pterins are often used as markers for oxidative stress in biological systems. nih.gov The levels of certain oxidized pterins in biological fluids can be indicative of various pathological conditions, including inflammation, immune system activation, and neurodegenerative disorders. nih.gov
Furthermore, certain pterin derivatives have been shown to generate reactive oxygen species (ROS) through the oxidation of NADH. This activity can be modulated by modifying the pterin scaffold. For example, 6-formylpterin (B158403) derivatives with modifications at the 3-position have been found to produce ROS. The ROS-generating activity of these compounds can be enhanced in the presence of other molecules, suggesting a potential for designing systems for controlled ROS production in biological contexts.
The ability of pterins to participate in electron transfer processes and to form free radical species is central to their function as probes for oxidation. nih.gov Both reduced and oxidized forms of pterins can act as either pro-oxidants or anti-oxidants depending on the chemical environment. nih.gov This dual role allows for a nuanced investigation of redox pathways in biological systems.
Exploration of Pterin Cores in Combinatorial Chemistry Libraries
Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of diverse compounds, known as libraries, which can then be screened for desired biological activities. The pterin scaffold, with its potential for substitution at multiple positions, is an attractive core structure for the construction of such libraries.
The development of solid-phase synthesis methods for pteridines has been a significant advancement in this area. nih.govresearcher.life In this approach, a pyrimidine (B1678525) precursor is attached to a solid support, such as a polystyrene resin. researchgate.netnih.gov The pyrazine ring is then constructed on this solid support, and the final pteridine product is cleaved from the resin. This methodology allows for the systematic variation of substituents on the pterin core, leading to the generation of a library of related compounds.
The "split-and-pool" synthesis strategy is a common technique in combinatorial chemistry that can be applied to the synthesis of pterin libraries. In this method, the solid support is divided into portions, each of which is reacted with a different building block. The portions are then recombined, mixed, and split again for the next reaction step. This process allows for the exponential generation of a large number of unique compounds.
The screening of these pterin-based combinatorial libraries can lead to the identification of "hit" compounds with promising biological activity. These hits can then be further optimized to develop potent and selective drug candidates or chemical probes. The use of pterin cores in combinatorial libraries provides a systematic way to explore the chemical space around this important scaffold and to discover novel molecules with therapeutic or research applications.
An exploration of 2-amino-4aH-pteridin-4-one, commonly known as pterin, reveals its fundamental role in a wide array of biological processes. This heterocyclic compound, composed of a fused pyrimidine and pyrazine ring system, serves as the structural backbone for a diverse class of molecules, including pigments and essential enzyme cofactors. Research into pterin and its derivatives provides profound insights into coloration, the evolution of metabolic pathways, and the intricate mechanisms of biochemical reactions vital for life.
Broader Biological System Implications of Pterin Research
The study of pterin (B48896) and its derivatives extends far beyond the characterization of a single molecule, offering significant insights into broader biological systems. From the vibrant colors seen in the animal kingdom to the fundamental processes of metabolic group transfers, the pterin structure is central to numerous physiological functions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-4aH-pteridin-4-one, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted pyrimidine precursors with appropriate aldehydes under reflux conditions. For example, a modified procedure from involves refluxing intermediates like 3-arylideneamino derivatives in ethanol for 2 hours, followed by recrystallization . Yields (~30–87%) depend on solvent choice (e.g., methanol for purification) and catalyst systems (e.g., Pd-based catalysts for cross-coupling reactions). Optimizing stoichiometry, reaction time, and temperature (e.g., 80–100°C) is critical for scalability .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Compare H and C spectra with literature data (e.g., reports δ 7.2–8.5 ppm for aromatic protons in pyridine analogs).
- HPLC : ≥98% purity can be confirmed using C18 columns with UV detection at 254 nm .
- Mass spectrometry : ESI-MS or HRMS to validate molecular weight (e.g., theoretical MW: ~178.16 g/mol).
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Avoid exposure to moisture, strong oxidizers, and acids, as per safety data sheets (). Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict degradation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer :
- Cross-validation : Compare data across multiple sources (e.g., PubChem, peer-reviewed journals) and replicate experiments under controlled conditions.
- Computational modeling : Use DFT calculations (e.g., Gaussian software) to predict NMR/IR spectra and identify discrepancies due to tautomerism or solvent effects .
- Collaborative analysis : Share raw data with open-access repositories to enable peer verification .
Q. What strategies mitigate byproduct formation during the synthesis of this compound analogs?
- Methodological Answer :
- Reagent optimization : Replace traditional bases (e.g., NaOH) with milder alternatives (e.g., KCO) to reduce side reactions ( ).
- Chromatographic purification : Use reverse-phase flash chromatography (C18 silica gel, methanol/water gradients) to isolate target compounds from impurities like unreacted aldehydes .
- In situ monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and terminate reactions at optimal conversion .
Q. How do structural modifications (e.g., methyl or halogen substituents) affect the compound’s reactivity and biological activity?
- Methodological Answer :
- SAR studies : Synthesize analogs (e.g., 6-methyl or 4-chloro derivatives) and evaluate their inhibition profiles against target enzymes (e.g., kinases) using enzymatic assays .
- Computational docking : Use AutoDock Vina to predict binding affinities and guide rational design .
- Stability testing : Assess metabolic stability in liver microsomes to prioritize analogs with improved pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
